3-({3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid - 6603-74-3

3-({3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid

Catalog Number: EVT-3850583
CAS Number: 6603-74-3
Molecular Formula: C20H15ClN2O4S2
Molecular Weight: 446.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although a specific synthesis for the target compound is not described in the provided papers, a plausible route can be extrapolated based on established synthetic methodologies for similar rhodanine-3-acetamide derivatives [, ]:

Molecular Structure Analysis

The molecular structure of 3-({3-[5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid can be predicted based on its chemical name and the structures of related rhodanine derivatives reported in the literature [, ].

Chemical Reactions Analysis
  • Knoevenagel condensation: The active methylene group in the rhodanine ring can react with aldehydes or ketones under basic conditions to form arylidene or alkylidene derivatives [].
  • Alkylation: The nitrogen atom in the thiazolidine ring can be alkylated with alkyl halides or other alkylating agents [].
  • Reactions with nucleophiles: The carbonyl groups in the rhodanine ring can react with nucleophiles such as amines and hydrazines [].
Mechanism of Action
  • Inhibition of bacterial cell division: Some rhodanine derivatives have been shown to target FtsZ, a key protein involved in bacterial cell division, disrupting the formation of the Z-ring and leading to bacterial cell death [, ].
  • Inhibition of enzymes: Rhodanine derivatives have been reported to inhibit various enzymes, such as aldose reductase and aldehyde reductase, which play roles in diabetic complications [, ]. They have also been shown to inhibit enzymes involved in inflammatory processes [].
  • Interaction with cellular targets: Rhodanine derivatives may interact with specific cellular targets, such as G protein-coupled receptors (GPCRs), potentially modulating signaling pathways involved in various physiological processes [, ].

(5Z)-[4-Oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

  • Compound Description: This compound demonstrated strong antifungal activity against Candida tropicalis 156, Candida krusei E 28, Candida glabrata 20/I, and Trichosporon asahii 1188. []
  • Relevance: This compound shares the core structure of a 2-thioxo-1,3-thiazolidin-4-one ring with 3-({3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid. The primary difference lies in the substituent at the 5-position of the thiazolidine ring and the presence of an acetic acid group instead of a propanamide-benzoic acid moiety. []

N-(4-Oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamides

  • Compound Description: These compounds were synthesized as combretastatin A-4 analogs, targeting tubulin polymerization inhibition. Among them, compound TH08, featuring a trimethoxy substitution on the phenyl ring, showed the highest cytotoxicity against A-549 (lung carcinoma), HT-29 (colon carcinoma), and HeLa (cervix carcinoma) cell lines. []
  • Relevance: Although this series utilizes a thiazolidinone core similar to 3-({3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid, it incorporates a thiadiazole ring linked through an amine to the thiazolidinone. This structural variation highlights the exploration of different heterocycles in conjunction with the thiazolidinone scaffold for potential anticancer properties. []

5-(Arylidene)-3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazolidin-4-ones

  • Compound Description: This series of compounds was designed and synthesized to explore new antimicrobial agents. []
  • Relevance: These compounds share the 2-thioxo-1,3-thiazolidin-4-one core structure with 3-({3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid. The differences are mainly in the substituents on the nitrogen atom and the 5-position of the thiazolidine ring. []
  • Compound Description: This compound's crystal structure reveals a nearly planar 5-benzylidene-thiazolidine moiety with a 4-aminobenzoic acid fragment inclined at 76.23°. The crystal packing involves inversion dimers linked by phenol-carboxy O–H⋯O hydrogen bonds and π–π stacking interactions. []
  • Relevance: This compound and 3-({3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid both possess a 5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl moiety. The difference lies in the substituent at the 3-position of the thiazolidine ring: an ethoxy group in this compound and a propanamide group in the target compound. []

2-(Substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid derivatives

  • Compound Description: These derivatives were synthesized and evaluated for their antihyperglycemic activity. They were designed based on the known antidiabetic properties of thiazolidinone and thiazole moieties. []
  • Relevance: While these compounds share the 4-oxo-1,3-thiazolidin-5-ylacetic acid core with 3-({3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid, they differ significantly in the substituents at the 2- and 3-positions of the thiazolidine ring, demonstrating a structural variation for potential antidiabetic applications. []

4-[(5Z)-5-Benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid (BML-260)

  • Compound Description: BML-260 significantly increased both mobilized peripheral blood and umbilical cord blood hematopoietic stem and progenitor cell (HSPC) content and promoted HSC re-entry into the cell cycle. It also improved the multilineage capacity of HSPCs. []
  • Relevance: BML-260 and 3-({3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid share the (5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl core structure. The difference lies in the substituent at the 3-position of the thiazolidine ring: a benzoic acid group in BML-260 and a propanamide-benzoic acid moiety in the target compound. []

3-{5-[4-Oxo-2-thioxo-3-(3-trifluoromethylphenyl)-thiazolidin-5-ylidenemethyl]-furan-2-yl}-benzoic acid (OTBA)

  • Compound Description: OTBA promotes FtsZ assembly, leading to the formation of FtsZ bundles and preventing their disassembly. It also shows antibacterial activity against Bacillus subtilis 168 by perturbing Z-ring formation and inhibiting bacterial cytokinesis. [, ]
  • Relevance: OTBA and 3-({3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid share the core structure of a 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidenemethyl moiety. The key difference lies in the substituents linked to this core structure. OTBA has a 3-trifluoromethylphenyl group attached to the nitrogen atom and a furan-2-yl-benzoic acid moiety at the 5-position, while the target compound has a 2-chlorobenzylidene group at the 5-position and a propanamide-benzoic acid moiety at the nitrogen atom. [, ]

(E)-{3-[5-(4-tert-Butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid} (BG-323)

  • Compound Description: BG-323 exhibits potent inhibition of dengue virus NS5 RNA capping enzyme by interfering with its GTP binding and guanylyltransferase activity. It also demonstrates antiviral activity against West Nile virus and yellow fever virus in cell culture. []

4-{(Z)-[(2Z)-2-(2-Fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid (Compound 1)

  • Compound Description: Identified as the highest potency full agonist of human GPR35 to date, Compound 1 displays marked selectivity for the human receptor and exhibits signal bias between β-arrestin-2 and G protein-dependent assays. []
  • Relevance: This compound and 3-({3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid share a common scaffold, the (Z)-2-halobenzylidene-4-oxo-1,3-thiazolidin-5-ylidene moiety. The presence of a fluorine atom in Compound 1 instead of chlorine in the target compound, and the variation in the substituents at the 3-position of the thiazolidine ring, highlight the impact of even minor structural modifications on biological activity and target selectivity. []

Methyl-5-[(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate (CID-2745687)

  • Compound Description: CID-2745687 competitively inhibits the effects of cromolyn disodium and zaprinast at human GPR35, but not at rodent orthologs. Unlike ML-145, it acts noncompetitively against the agonist effects of pamoate. []
  • Relevance: Though not structurally similar, CID-2745687 is included due to its function as a human GPR35 antagonist, like ML-145. Its distinct structure and mode of action compared to ML-145 emphasize the diverse chemical entities capable of targeting GPR35. []

2-Hydroxy-4-[4-(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino)benzoic acid (ML-145)

  • Compound Description: ML-145 is a GPR35 antagonist that competitively inhibits the effects of cromolyn disodium, zaprinast, and pamoate at human GPR35, but not at rodent orthologs. [, ]
  • Relevance: While not sharing the same core structure, ML-145's classification as a GPR35 antagonist makes it relevant to understanding the potential interactions of 3-({3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid with this receptor. The species selectivity of ML-145 highlights the complexities of GPR35 pharmacology. [, ]

Properties

CAS Number

6603-74-3

Product Name

3-({3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid

IUPAC Name

3-[3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid

Molecular Formula

C20H15ClN2O4S2

Molecular Weight

446.9 g/mol

InChI

InChI=1S/C20H15ClN2O4S2/c21-15-7-2-1-4-12(15)11-16-18(25)23(20(28)29-16)9-8-17(24)22-14-6-3-5-13(10-14)19(26)27/h1-7,10-11H,8-9H2,(H,22,24)(H,26,27)/b16-11-

InChI Key

XOURRFJGUCGWGM-WJDWOHSUSA-N

SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC(=C3)C(=O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC(=C3)C(=O)O)Cl

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC(=C3)C(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.